N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide
Description
This compound is a bis-indole carboxamide derivative featuring a 1-methyl substitution on the indole nitrogen and a carboxamide-linked ethylamino bridge connecting the indole-5-carbonyl and indole-3-carboxamide moieties. Its structural complexity arises from the dual indole framework, which is often associated with interactions with biological targets such as kinases or G-protein-coupled receptors. The methyl group at the N1 position may enhance metabolic stability compared to unmethylated analogs .
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(1H-indole-5-carbonylamino)ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-25-13-17(16-4-2-3-5-19(16)25)21(27)24-11-10-23-20(26)15-6-7-18-14(12-15)8-9-22-18/h2-9,12-13,22H,10-11H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
ZPNHADWRPMEBQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Functionalization: The indole core is then functionalized at specific positions to introduce the desired substituents.
Coupling Reactions: The final step involves coupling the functionalized indole derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry and automated synthesis platforms can also be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Biological Activities
Research indicates that N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide exhibits a range of biological activities, including:
-
Anticancer Properties :
- Indole derivatives are known to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that compounds with similar structures can modulate signaling pathways associated with cancer progression.
- Neuropharmacological Effects :
-
Anti-inflammatory Activity :
- Indole-based compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
Therapeutic Applications
The therapeutic potential of this compound can be categorized into several areas:
Case Studies and Research Findings
Several studies have explored the efficacy of indole derivatives in various applications:
- Migraine Prevention :
- Cancer Cell Line Studies :
- Inflammation Models :
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the carboxamide moiety, which allows for strong binding to the target sites . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Implications
The following table summarizes critical structural distinctions between the target compound and analogs:
Functional and Pharmacological Insights
- Bioactivity Clustering : Compounds with dual indole systems (e.g., the target compound) cluster separately from sulfonamide-based inhibitors (e.g., H-89) due to divergent protein-binding motifs. Indole carboxamides often exhibit preferential binding to hydrophobic pockets, while sulfonamides target polar active sites .
- Methyl Substitution : The 1-methyl group in the target compound likely reduces metabolic oxidation at the indole nitrogen, a liability observed in unmethylated analogs like N-[2-(1H-indol-3-yl)ethyl]-1H-indole-5-carboxamide (CAS 29876-14-0) .
Limitations of Structural Similarity Predictions
While computational tools (e.g., SHELXL for crystallography or clustering algorithms ) aid in comparing chemical structures, critical caveats include:
- Bioisosteric Disconnects : Structural analogs like H-89 (sulfonamide) and the target (carboxamide) may share similar molecular weights but exhibit opposing mechanisms .
- Information Loss : Simplified molecular representations (e.g., SMILES strings) fail to capture stereochemical or electronic nuances affecting target binding .
Biological Activity
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide, also known by its CAS number 1144438-78-7, is a complex organic compound belonging to the indole family. The compound has garnered attention due to its potential biological activities, which are primarily attributed to the indole moiety that is known for various pharmacological effects.
Structure and Properties
The molecular formula of this compound is with a molecular weight of 360.4 g/mol. The structure features an indole core, a carbonyl group linked to an amino ethyl chain, and a carboxamide functional group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O2 |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 1144438-78-7 |
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Research indicates that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain indole-based compounds can selectively inhibit the growth of rapidly dividing cancer cells while sparing normal fibroblast cells .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogenic microorganisms, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some indole derivatives have been reported as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Anti-inflammatory Effects : Indoles are known for their anti-inflammatory properties, which have been observed in various studies focusing on different indole derivatives. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
- Neuropharmacological Effects : Some studies suggest that indole derivatives may influence neurotransmitter systems, particularly through interactions with dopamine receptors, which could be beneficial in treating neurological disorders .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several potential mechanisms include:
- Enzyme Inhibition : Molecular docking studies have indicated that this compound may bind effectively to specific enzymes or receptors involved in disease pathways, such as those related to cancer growth or microbial resistance.
- Cell Cycle Modulation : Some indole derivatives have been shown to affect cell cycle progression in cancer cells, leading to apoptosis or growth arrest .
Case Studies and Research Findings
Numerous studies have explored the biological activity of indole derivatives similar to this compound:
- Anticancer Efficacy : A study demonstrated that specific indole compounds exhibited preferential suppression of A549 lung cancer cell growth compared to non-cancerous fibroblast cells. This suggests a potential application in targeted cancer therapy .
- Antimicrobial Evaluation : Another study evaluated various synthesized indole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
- Inflammation Studies : Research has indicated that certain modifications on the indole structure can enhance anti-inflammatory activity, providing insights into designing more effective therapeutic agents for inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
